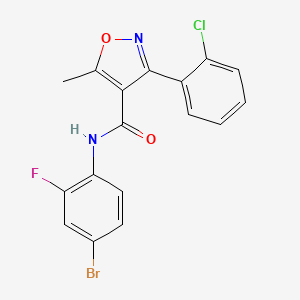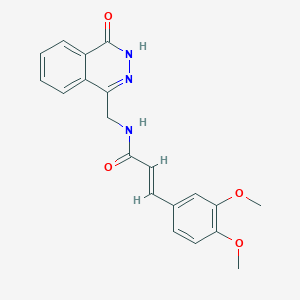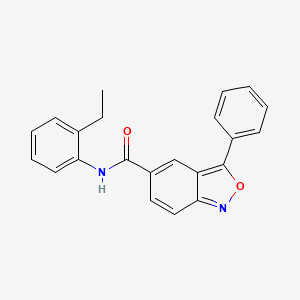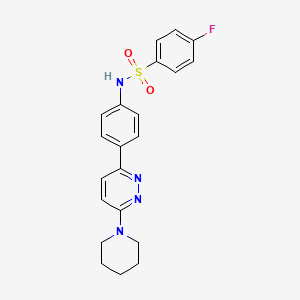![molecular formula C25H23N3O3 B11257490 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257490.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a quinoline core, a pyridine ring, and a dimethoxyphenyl group
准备方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a dimethoxybenzene derivative and an acyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze ROS production. It may also inhibit specific enzymes involved in oxidative stress and inflammation pathways, thereby exerting its therapeutic effects.
相似化合物的比较
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide can be compared with similar compounds such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the quinoline and pyridine rings, resulting in different chemical properties and applications.
3,4-Dimethoxyphenethylamine: This compound has a simpler structure with only the dimethoxyphenyl group and an amine, making it less complex but still useful in various chemical reactions.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: This compound includes a thiourea group and is known for its antioxidant properties, similar to this compound.
属性
分子式 |
C25H23N3O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-30-23-11-10-17(15-24(23)31-2)12-14-27-25(29)19-16-22(21-9-5-6-13-26-21)28-20-8-4-3-7-18(19)20/h3-11,13,15-16H,12,14H2,1-2H3,(H,27,29) |
InChI 键 |
NLEXROIAAUMNCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11257412.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257425.png)
![4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide](/img/structure/B11257433.png)

![N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11257443.png)



![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide](/img/structure/B11257465.png)

![N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B11257477.png)

![5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11257486.png)
